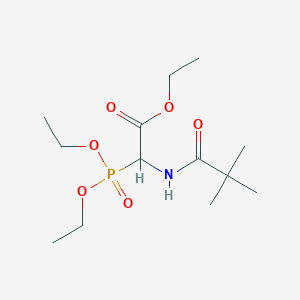
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a diethoxyphosphoryl group and a pivalamido group attached to an ethyl acetate backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include heating the reactants in the presence of a solvent like toluene .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction mixture is passed through a heated coil, and the product is collected and purified using distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological macromolecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl ethoxycarbonylmethylphosphonate
Comparison: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is unique due to the presence of the pivalamido group, which imparts steric hindrance and affects its reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H26NO6P |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-2-(2,2-dimethylpropanoylamino)acetate |
InChI |
InChI=1S/C13H26NO6P/c1-7-18-11(15)10(14-12(16)13(4,5)6)21(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |
Clé InChI |
GGGQKGZJSSCVAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(NC(=O)C(C)(C)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


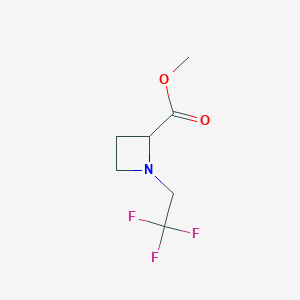

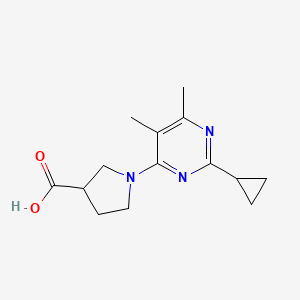

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
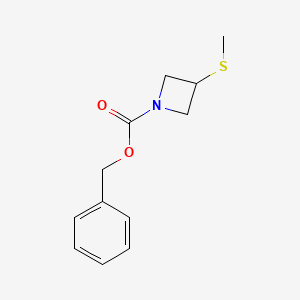
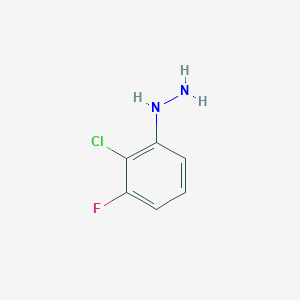
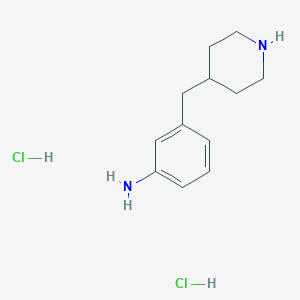

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
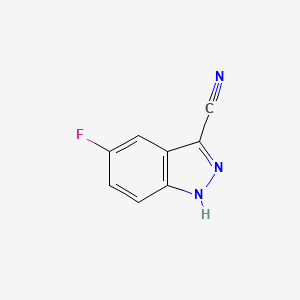
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
